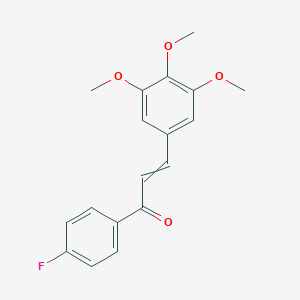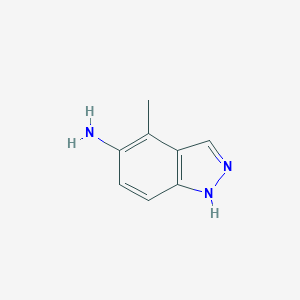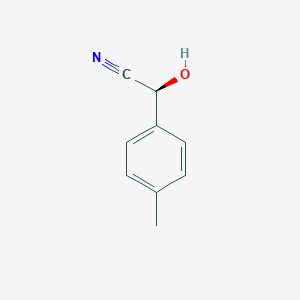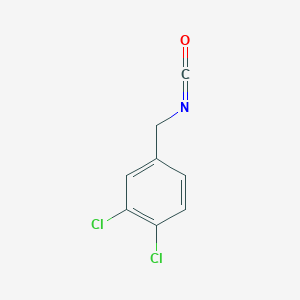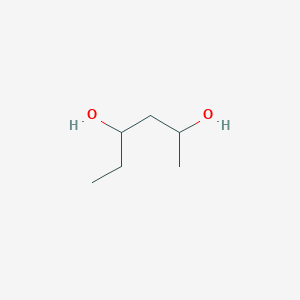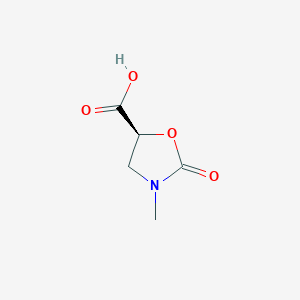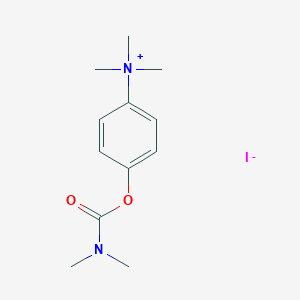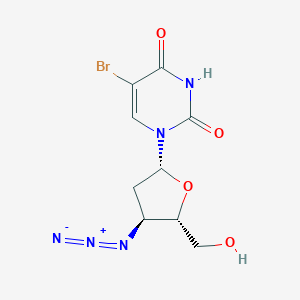![molecular formula C7H10Cl2 B033627 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane CAS No. 19877-64-6](/img/structure/B33627.png)
2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, also known as Tropinone, is a bicyclic organic compound with a chemical formula of C8H11Cl2. Tropinone is a precursor for the synthesis of various important pharmaceuticals, such as atropine, scopolamine, and cocaine.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane is related to its ability to inhibit acetylcholine receptors in the central and peripheral nervous system. Atropine and scopolamine, which are derived from this compound, are antagonists of the muscarinic acetylcholine receptor. Cocaine, on the other hand, inhibits the reuptake of dopamine, a neurotransmitter that is involved in the reward system of the brain.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on the human body. Atropine and scopolamine, which are derived from this compound, can cause dry mouth, blurred vision, and increased heart rate. Cocaine, on the other hand, can cause euphoria, increased energy, and decreased appetite. However, it is important to note that this compound itself is not used as a drug and its effects have not been extensively studied.
Advantages and Limitations for Lab Experiments
2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane has several advantages for lab experiments. It is readily available and relatively inexpensive. It can also be easily synthesized using simple chemical reactions. However, this compound is a highly reactive compound and requires careful handling. It is also toxic and can cause skin irritation and respiratory problems if not handled properly.
Future Directions
There are several future directions for research on 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane. One area of research is the development of new pharmaceuticals derived from this compound. Another area of research is the study of the biochemical and physiological effects of this compound itself. Additionally, further research is needed to understand the mechanism of action of this compound and its derivatives. Finally, research is needed to develop new synthesis methods for this compound and its derivatives that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane involves the condensation of acetone and methylamine, followed by a series of chemical reactions. The first step involves the formation of an imine intermediate, which is then reduced to form a secondary amine. The secondary amine is then cyclized to form the bicyclic structure of this compound. The final step involves the chlorination of this compound to form this compound.
Scientific Research Applications
2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane has been widely used in scientific research for the synthesis of various pharmaceuticals. Atropine and scopolamine, two important pharmaceuticals derived from this compound, are used to treat a variety of medical conditions such as motion sickness, gastrointestinal disorders, and bradycardia. Cocaine, another derivative of this compound, is a potent stimulant drug that is highly addictive.
Properties
| 19877-64-6 | |
Molecular Formula |
C7H10Cl2 |
Molecular Weight |
165.06 g/mol |
IUPAC Name |
2,3-dichloro-5,5-dimethylbicyclo[2.1.0]pentane |
InChI |
InChI=1S/C7H10Cl2/c1-7(2)3-4(7)6(9)5(3)8/h3-6H,1-2H3 |
InChI Key |
OSHLAKNOBUAJGT-UHFFFAOYSA-N |
SMILES |
CC1(C2C1C(C2Cl)Cl)C |
Canonical SMILES |
CC1(C2C1C(C2Cl)Cl)C |
synonyms |
Bicyclo[2.1.0]pentane, 2,3-dichloro-5,5-dimethyl-, endo,endo- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


